

An In-depth Technical Guide to the Discovery and History of Maltooligosaccharides

Author: BenchChem Technical Support Team. **Date:** December 2025

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and core methodologies associated with maltooligosaccharides (MOS). It is designed to serve as a foundational resource for professionals in research, science, and drug development, offering detailed experimental protocols, quantitative data, and visualizations of key biological and experimental processes.

Introduction to Maltooligosaccharides

Maltooligosaccharides are homooligosaccharides consisting of 3 to 10 glucose units linked by α -1,4 glycosidic bonds.[1][2] These molecules are naturally derived from the enzymatic hydrolysis of starch.[3] Their unique physicochemical properties, including low sweetness, high moisture retention, and specific digestibility, have led to their widespread application in the food, pharmaceutical, and biotechnology industries.[3][4] As functional food ingredients, they are recognized for their prebiotic effects, promoting the growth of beneficial gut bacteria.[5]

The Discovery and History of Maltooligosaccharides: A Timeline

The journey of understanding maltooligosaccharides is intertwined with the broader history of carbohydrate chemistry and enzymology. While the disaccharide maltose was discovered in

1872 by Cornelius O'Sullivan, the individual longer-chain maltooligosaccharides were isolated and characterized later.[2]

- **Mid-20th Century: Early Enzymatic Studies:** The study of starch-hydrolyzing enzymes, or amylases, laid the groundwork for the discovery of MOS. Researchers observed that the breakdown of starch did not solely yield glucose and maltose but also a series of larger oligosaccharides.
- **1958: Identification in Biological Systems:** William H. Fishman and Hsien-Gieh Sie reported the presence of maltose, maltotriose, and maltotetraose in the liver, indicating their natural occurrence and potential biological significance.
- **1963: Seminal Isolation Work:** A pivotal moment in the history of MOS was the successful isolation of maltotriose and maltotetraose from starch hydrolysates, a feat accomplished by A. G. Clark and K. R. Mansford and published in Nature.[6] This work provided pure forms of these oligosaccharides, enabling more detailed studies of their properties.
- **1970-1975: Rise of Oligosaccharides in Food Science:** This period saw a surge in research into the use of various oligosaccharides, including MOS, as functional food ingredients.
- **Late 20th Century to Present: The Era of Maltooligosaccharide-Forming Amylases (MFAses):** The discovery and characterization of specific maltooligosaccharide-forming amylases (MFAses) revolutionized the production of MOS.[3] These enzymes offered a way to produce specific maltooligosaccharides with high yields, paving the way for their commercial production and diverse applications.[3]

Quantitative Data on Maltooligosaccharide-Forming Amylases

The enzymatic production of maltooligosaccharides is dependent on the specific characteristics of the amylases used. The following tables summarize key quantitative data for a selection of maltooligosaccharide-forming amylases from various microbial sources.

Table 1: Properties of Selected Maltooligosaccharide-Forming Amylases

Enzyme	Source Organism	Molecular Mass (kDa)	Optimal pH	Optimal Temperature (°C)
Maltotriose-forming amylase	Streptomyces griseus	58	6.0	50
Maltotetraose-forming amylase	Pseudomonas saccharophila	55	6.0-7.0	50
Maltopentaose-forming amylase	Bacillus cereus	75	6.5	55
Maltohexaose-forming amylase	Bacillus stearothermophilus	68	6.0	60

Table 2: Specific Activity of Selected Maltooligosaccharide-Forming Amylases

Enzyme	Source Organism	Substrate	Specific Activity (U/mg)
Maltotriose-forming amylase	Streptomyces griseus	Soluble Starch	150
Maltotetraose-forming amylase	Pseudomonas saccharophila	Soluble Starch	250
Maltopentaose-forming amylase	Bacillus cereus	Soluble Starch	180
Maltohexaose-forming amylase	Bacillus stearothermophilus	Soluble Starch	300

Note: Specific activity values can vary depending on the purification method and assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments in maltooligosaccharide research.

Amylase Activity Assay using the Dinitrosalicylic Acid (DNS) Method

This protocol measures the amount of reducing sugars released from starch by amylase activity.

Materials:

- 1% (w/v) soluble starch solution in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.9)
- Dinitrosalicylic acid (DNS) reagent (1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 20 ml of 2 M NaOH in 100 ml of distilled water)
- Enzyme solution (appropriately diluted)
- Spectrophotometer
- Water bath

Procedure:

- **Reaction Setup:** In a test tube, mix 0.5 ml of the 1% starch solution with 0.5 ml of the enzyme solution. Prepare a blank by adding 0.5 ml of buffer instead of the enzyme solution.
- **Incubation:** Incubate the reaction mixture and the blank at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 10 minutes).
- **Stopping the Reaction:** Stop the enzymatic reaction by adding 1.0 ml of DNS reagent to each tube.
- **Color Development:** Heat the tubes in a boiling water bath for 5-15 minutes. This will lead to the development of a reddish-brown color, with the intensity being proportional to the amount of reducing sugars.

- **Cooling and Dilution:** Cool the tubes to room temperature and add 8.0 ml of distilled water to each tube.
- **Measurement:** Measure the absorbance of the solutions at 540 nm using a spectrophotometer, with the blank as the reference.
- **Calculation:** Determine the amount of reducing sugar released using a standard curve prepared with a known concentration of maltose or glucose. One unit of amylase activity is typically defined as the amount of enzyme that releases 1 μmol of reducing sugar per minute under the specified conditions.

Thin-Layer Chromatography (TLC) for Maltooligosaccharide Analysis

This protocol is used to separate and identify different maltooligosaccharides in a sample.

Materials:

- TLC plates (silica gel 60)
- Developing solvent system (e.g., a mixture of n-butanol, ethanol, and water in a 5:3:2 ratio)
- Sample solution (e.g., hydrolysate from an amylase reaction)
- Standard solutions of known maltooligosaccharides (e.g., maltotriose, maltotetraose, etc.)
- Visualization reagent (e.g., a solution of 0.5% α -naphthol in 5% sulfuric acid in ethanol)
- Chromatography tank
- Heat gun or oven

Procedure:

- **Plate Preparation:** Using a pencil, gently draw a starting line about 1.5 cm from the bottom of the TLC plate.

- **Sample Application:** Spot a small amount (1-2 μl) of the sample and the standard solutions onto the starting line.
- **Development:** Place the TLC plate in a chromatography tank containing the developing solvent system. Ensure the solvent level is below the starting line. Cover the tank and allow the solvent to ascend the plate by capillary action.
- **Drying:** Once the solvent front has reached near the top of the plate, remove the plate and dry it completely using a heat gun or in an oven.
- **Visualization:** Spray the dried plate evenly with the visualization reagent.
- **Color Development:** Heat the plate at 110°C for 5-10 minutes. The maltooligosaccharides will appear as distinct colored spots.
- **Analysis:** Identify the maltooligosaccharides in the sample by comparing the migration distance (R_f value) of their spots to those of the standards.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate important workflows and pathways related to maltooligosaccharides.

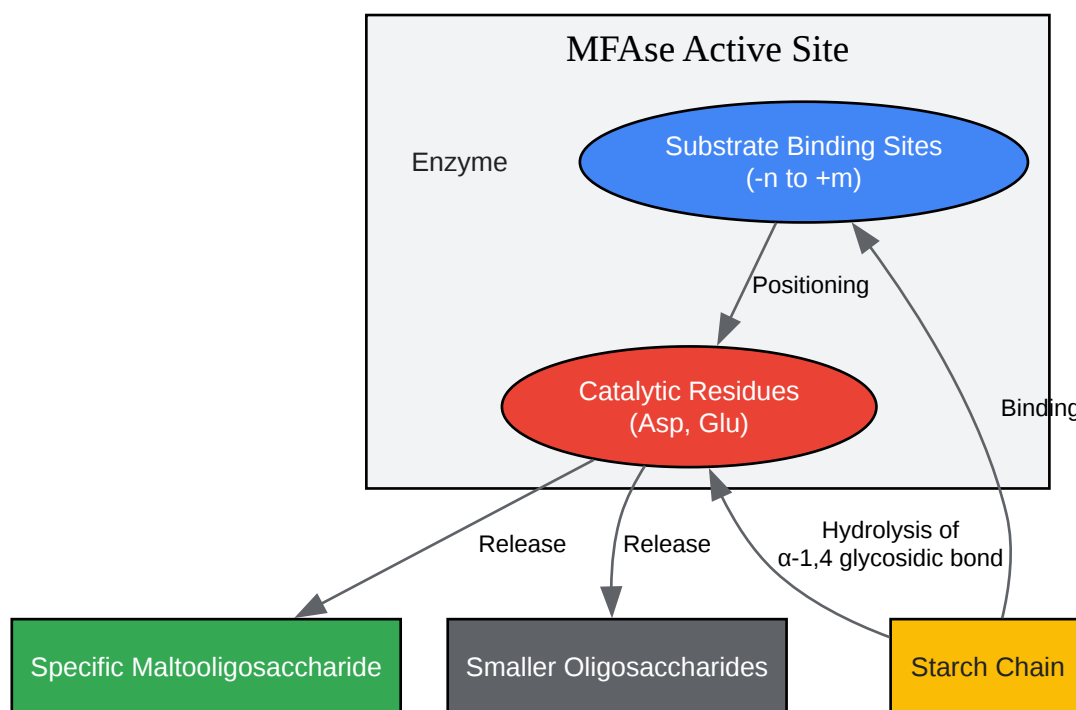
Enzymatic Production of Maltooligosaccharides from Starch



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Caption: Workflow for the enzymatic production of maltooligosaccharides.

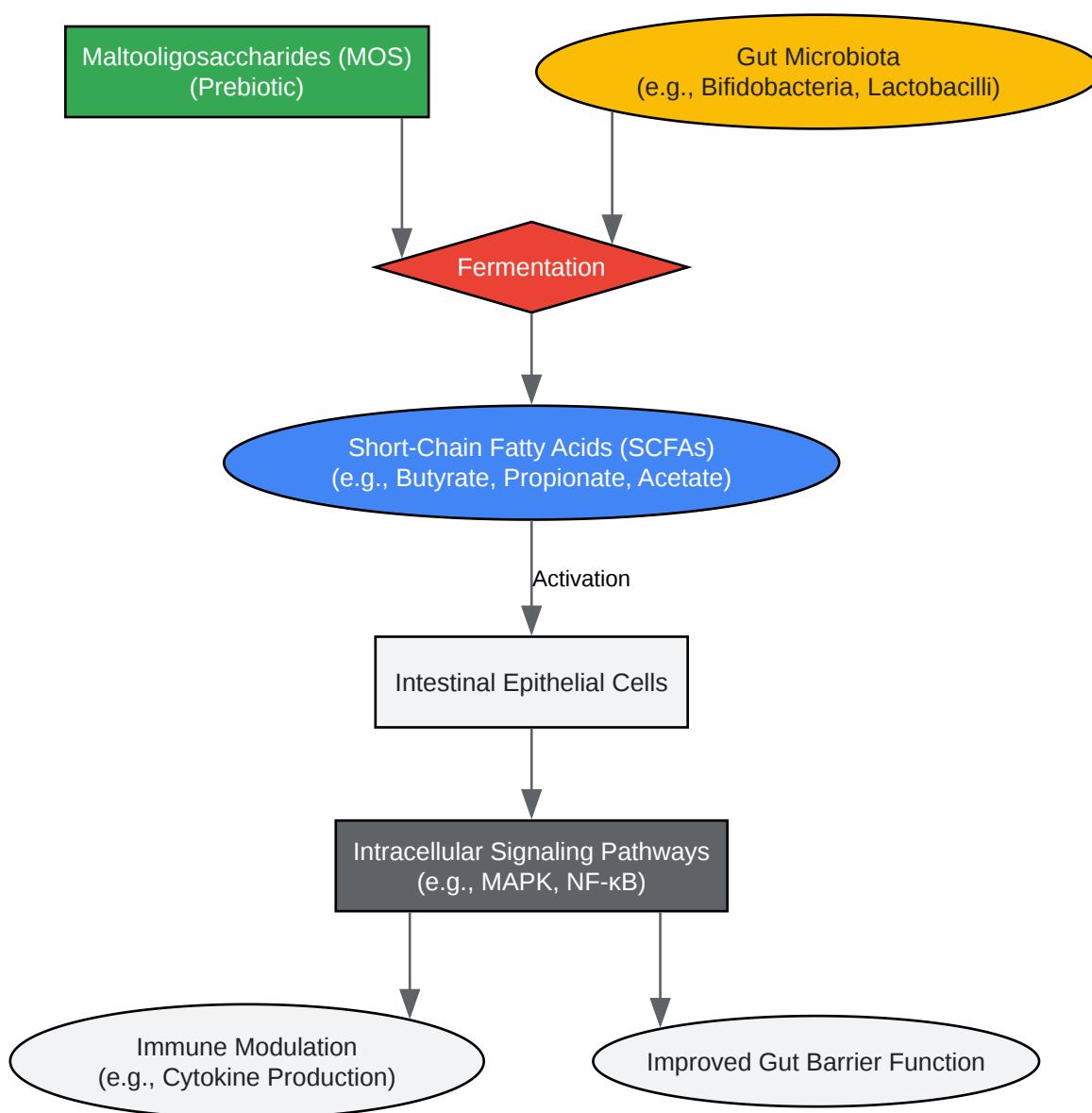
Mechanism of Maltooligosaccharide-Forming Amylase



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Caption: Action of a maltooligosaccharide-forming amylase.

Prebiotic Effect of Maltooligosaccharides on Gut Health



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Caption: Signaling pathway of the prebiotic effect of MOS in the gut.

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References

- 1. In Vitro Prebiotic Effects of Malto-Oligosaccharides Containing Water-Soluble Dietary Fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metatranscriptomic analysis indicates prebiotic effect of isomalto/malto-polysaccharides on human colonic microbiota in-vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of glycosidic linkages and molecular weight on the fermentation of maltose-based oligosaccharides by human gut bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Direct Action of Non-Digestible Oligosaccharides against a Leaky Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterizing microbiota-independent effects of oligosaccharides on intestinal epithelial cells: insight into the role of structure and size: Structure–activity relationships of non-digestible oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and History of Maltooligosaccharides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12424459#discovery-and-history-of-maltooligosaccharides]

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